molecular formula C22H22N2O4 B564505 rac Ambrisentan-d3 CAS No. 1189479-60-4

rac Ambrisentan-d3

Cat. No. B564505
M. Wt: 381.446
InChI Key: OUJTZYPIHDYQMC-HPRDVNIFSA-N
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Description

“rac Ambrisentan-d3” is a biochemical used for proteomics research . It has a molecular formula of C22H19D3N2O4 and a molecular weight of 381.44 . The chemical name for “rac Ambrisentan-d3” is 2- ((4,6-Dimethylpyrimidin-2-yl)oxy)-3- (methoxy-d3)-3,3-diphenylpropanoic acid .


Molecular Structure Analysis

The molecular structure of “rac Ambrisentan-d3” is represented by the SMILES string: CC1=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])[2H])=NC(C)=C1 .


Physical And Chemical Properties Analysis

“rac Ambrisentan-d3” has a molecular weight of 381.44 and a molecular formula of C22H19D3N2O4 . The SMILES representation of its molecular structure is CC1=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])[2H])=NC(C)=C1 .

Scientific Research Applications

Endothelin Receptor Antagonism

Ambrisentan is an endothelin receptor antagonist, specifically targeting the endothelin (ET) type A receptor. It shows promise in cardiovascular, cerebrovascular, and renal diseases due to its potent vasoconstrictor properties. Research indicates its effectiveness in reducing arterial blood pressure and improving hemodynamic responses in various animal models (Bolli et al., 2004).

Pulmonary Arterial Hypertension Treatment

Clinical studies have demonstrated the efficacy of ambrisentan in treating pulmonary arterial hypertension (PAH). It has shown improvements in exercise capacity and pulmonary hemodynamics, with a good safety profile and tolerability (Galiè et al., 2008), (Galiè et al., 2005).

Pharmacokinetic Studies

Ambrisentan's pharmacokinetic profile has been explored, focusing on interactions with other drugs like cyclosporine. This research helps in understanding how ambrisentan behaves in the body, especially when used in combination with other medications (Spence et al., 2010).

Enhancement of Drug Solubility

Research has been conducted on improving the solubility and dissolution rate of ambrisentan using different carriers. This is crucial for enhancing its bioavailability and efficacy (Radke & Jain, 2021).

Effects on Pulmonary Hypertension Populations

Studies have examined the effects of ambrisentan across diverse patient populations with various etiologies of pulmonary hypertension, highlighting its wide-ranging applicability (Badesch et al., 2009).

Exploration of Side Effects and Tolerability

While focusing on the therapeutic effects, studies have also addressed the tolerability and side-effect profile of ambrisentan in different patient groups. This research is vital for understanding the overall impact of the drug in clinical settings (Condliffe et al., 2014).

Safety And Hazards

“rac Ambrisentan-d3” is suspected of damaging fertility or the unborn child . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . If exposed or concerned, it’s advised to get medical attention or advice .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675547
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Ambrisentan-d3

CAS RN

1189479-60-4
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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